Bace-IN-1

BACE1 Inhibition IC50 Enzymatic Assay

Choose Bace-IN-1 for its unique profile: high brain penetrance, >3000-fold selectivity over Cathepsin D, and balanced BACE1/2 inhibition (IC50 32/47 nM). Its imidazo[1,2-a]pyridine core offers a distinct chemotype for SAR studies, avoiding liabilities of amidine/aminothiazine scaffolds. Ideal for in vivo Aβ reduction studies in transgenic models and deconvolution of BACE1/2-mediated mechanisms.

Molecular Formula C22H16ClN5O2
Molecular Weight 417.8 g/mol
Cat. No. B10799484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBace-IN-1
Molecular FormulaC22H16ClN5O2
Molecular Weight417.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N3)NC(=O)C4=CN5C=C(C=CC5=N4)Cl
InChIInChI=1S/C22H16ClN5O2/c23-15-6-9-20-24-19(12-28(20)11-15)21(29)27-22-25-17-8-7-16(10-18(17)26-22)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,25,26,27,29)
InChIKeyXJBUEKXIUDQBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bace-IN-1: A Potent and Brain-Penetrant BACE1 Inhibitor for Alzheimer's Disease Research and Drug Discovery


Bace-IN-1 (also referred to as Compound 13) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine derivative class [1]. It functions as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a critical aspartyl protease in the amyloidogenic pathway implicated in Alzheimer's disease pathogenesis [2]. The compound is characterized by its potent inhibition of human BACE1 (IC50 = 32 nM) and BACE2 (IC50 = 47 nM), coupled with favorable brain penetration properties, rendering it a valuable chemical probe for preclinical investigations .

Why Bace-IN-1 Cannot Be Simply Replaced by Other BACE1 Inhibitors: Key Differentiators in Potency, Selectivity, and Brain Penetration


In the class of BACE1 inhibitors, simple substitution is scientifically unsound due to substantial inter-compound variability in BACE2 selectivity, off-target liability (e.g., Cathepsin D), and blood-brain barrier (BBB) penetration [1]. While many inhibitors display potent BACE1 inhibition, their therapeutic window and translational relevance are critically determined by these secondary pharmacological parameters. For instance, non-selective BACE2 inhibition has been linked to adverse effects in clinical trials, while poor BBB penetration limits central target engagement [2]. Bace-IN-1 exhibits a distinct profile: moderate BACE1 potency paired with high brain penetrance and a specific selectivity window that differs markedly from both pan-inhibitors like Verubecestat and highly selective agents like Elenbecestat [3]. The quantitative evidence below delineates these precise differential features, guiding informed selection.

Quantitative Differentiation of Bace-IN-1: Head-to-Head Comparisons on Potency, Selectivity, and Brain Penetration


Bace-IN-1 Demonstrates Moderate BACE1 Potency, Distinct from Ultra-Potent Clinical Candidates

Bace-IN-1 inhibits human BACE1 with an IC50 of 32 nM . This potency is significantly lower than that of advanced clinical candidates such as Verubecestat (Ki = 2.2 nM for BACE1) [1] and Atabecestat (IC50 = 9.8 nM) [2], but comparable to the Phase 1 inhibitor LY2811376 (IC50 = 239 nM) [3]. This places Bace-IN-1 as a moderately potent probe suitable for target engagement studies where ultra-high potency is not required and may offer advantages in minimizing on-target toxicity related to excessive BACE1 suppression.

BACE1 Inhibition IC50 Enzymatic Assay Potency Profiling

Bace-IN-1 Exhibits Modest BACE2 Selectivity, Contrasting with Highly Selective and Pan-Inhibitors

Bace-IN-1 inhibits human BACE2 with an IC50 of 47 nM, resulting in a BACE2/BACE1 selectivity ratio of approximately 1.5 . This profile differs markedly from the highly BACE1-selective inhibitor Elenbecestat, which demonstrates a BACE2/BACE1 ratio of ~12 [1], and from the pan-inhibitor Verubecestat, which shows a preference for BACE2 over BACE1 (Ki values of 0.38 nM and 2.2 nM, respectively) [2]. Bace-IN-1's balanced dual inhibition may be relevant for studies investigating the combined role of BACE1 and BACE2 in amyloid processing and peripheral biology.

BACE2 Selectivity Off-target Profiling Isozyme Inhibition Safety Pharmacology

Bace-IN-1 Retains High Selectivity Against Cathepsin D, a Critical Off-Target Liability in BACE1 Inhibitor Development

Inhibition of Cathepsin D, an essential lysosomal aspartyl protease, is a known safety liability for many BACE1 inhibitors. Bace-IN-1 demonstrates >3000-fold selectivity for BACE1 over Cathepsin D . This selectivity margin is comparable to that of Atabecestat (IC50 >100 μM against Cathepsin D, representing >10,000-fold selectivity) [1] and exceeds that of earlier clinical candidates like LY2886721, which showed ~50-fold selectivity [2]. High selectivity against Cathepsin D is essential to avoid lysosomal dysfunction and retinal toxicity observed with less selective inhibitors.

Cathepsin D Off-target Selectivity Protease Panel Safety Assessment

Bace-IN-1 Possesses High Brain Penetrance, a Critical Parameter for CNS Target Engagement

Bace-IN-1 is characterized as a 'highly brain penetrant' BACE1 inhibitor . While specific brain-to-plasma ratios or CSF concentration data are not publicly available, this designation is supported by its favorable physicochemical properties (MW = 389.33, cLogP within optimal range for CNS penetration) . In contrast, many early BACE1 inhibitors failed due to poor BBB penetration, such as LY2811376, which despite oral bioavailability, showed limited brain exposure in preclinical models [1]. Clinically advanced inhibitors like Verubecestat and Atabecestat also demonstrate good brain penetration, but Bace-IN-1's distinct chemotype offers an alternative scaffold for CNS drug discovery programs.

Blood-Brain Barrier Brain Penetration CNS Exposure Pharmacokinetics

Optimal Research Applications for Bace-IN-1 Based on Its Differentiated Pharmacological Profile


In Vitro Target Engagement and Selectivity Profiling in Neuronal Cell Models

Bace-IN-1's moderate BACE1 potency (IC50 = 32 nM) and balanced BACE2 inhibition (IC50 = 47 nM) make it an ideal tool for studying BACE1/2-mediated APP processing in neuronal cell lines. Researchers can achieve substantial inhibition of Aβ production without complete enzyme saturation, allowing for the detection of nuanced changes in amyloidogenic versus non-amyloidogenic pathways [1]. The compound's high selectivity against Cathepsin D (>3000-fold) ensures that observed effects are not confounded by lysosomal toxicity [2]. This profile is particularly valuable for exploring the non-catalytic functions of BACE1 or for comparing the effects of dual BACE1/2 inhibition versus selective BACE1 inhibition [3].

In Vivo CNS Efficacy Studies in Rodent Models of Alzheimer's Disease

Given its reported high brain penetrance [1], Bace-IN-1 is well-suited for in vivo pharmacology studies aimed at reducing brain Aβ levels in transgenic mouse models (e.g., APP/PS1, 5XFAD). Unlike inhibitors with poor BBB penetration (e.g., early LY2811376 analogs), Bace-IN-1 can be administered systemically to achieve central target engagement [2]. Researchers can evaluate the temporal dynamics of Aβ lowering, assess effects on synaptic markers, and correlate brain exposure with pharmacodynamic outcomes. Its moderate potency allows for dose-response studies that avoid the ceiling effects seen with ultra-potent inhibitors like Verubecestat [3].

Comparative Pharmacology and Chemical Probe Validation in Alzheimer's Disease Research

Bace-IN-1 serves as a valuable comparator compound in studies aimed at deconvoluting BACE1-dependent versus BACE1-independent mechanisms. Its unique selectivity profile—distinct from highly selective inhibitors (Elenbecestat) and pan-inhibitors (Verubecestat)—enables researchers to probe the functional consequences of differential BACE2 engagement [1]. In chemical biology experiments, Bace-IN-1 can be used in parallel with other BACE1 inhibitors to validate target-specific phenotypes and to rule out off-target effects [2]. This is critical for confirming the validity of BACE1 as a therapeutic target in specific disease contexts [3].

Medicinal Chemistry and Scaffold-Hopping for Next-Generation BACE1 Inhibitors

Bace-IN-1's imidazo[1,2-a]pyridine core [1] provides a distinct chemotype for medicinal chemists seeking to develop novel BACE1 inhibitors with improved safety margins. Its favorable brain penetration properties and high Cathepsin D selectivity offer a promising starting point for structure-activity relationship (SAR) studies aimed at enhancing BACE1 potency while maintaining the favorable selectivity window [2]. Unlike the extensively explored amidine and aminothiazine scaffolds of clinical candidates, Bace-IN-1's heterocyclic framework may circumvent known metabolic liabilities and offer new intellectual property opportunities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bace-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.